

# Technical Monograph: 2-(2-Methylphenyl)ethanesulfonyl Chloride

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## Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride

CAS No.: 728919-61-7

Cat. No.: B1596737

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Chemical Formula: C

H

ClO

S Molecular Weight: 218.70 g/mol [1]

## Executive Summary

This technical guide profiles **2-o-Tolyl-ethanesulfonyl chloride** (systematically named 2-(2-methylphenyl)ethane-1-sulfonyl chloride), a specialized aliphatic sulfonyl chloride reagent. Unlike its aromatic counterparts (e.g., tosyl chloride), this molecule features a sulfonyl chloride group attached to an ethyl linker rather than directly to the benzene ring.

Primary Utility:

- **Fragment-Based Drug Discovery (FBDD):** Used to introduce the 2-(2-methylphenyl)ethyl motif, providing a flexible linker that allows the terminal aromatic ring to adopt specific conformations in protein binding pockets.

- Heterocyclic Synthesis: A precursor for intramolecular cyclizations to form sultams or dihydro-benzothiazepines.

Critical Technical Insight: As an aliphatic sulfonyl chloride with

-hydrogens, this compound possesses a dual reactivity profile. It can undergo classical nucleophilic substitution (

-type) or base-mediated elimination to form a transient sulfene intermediate. This guide details the protocols necessary to control this reactivity.

## Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]

Property	Data
IUPAC Name	2-(2-methylphenyl)ethane-1-sulfonyl chloride
Common Name	2-o-Tolyl-ethanesulfonyl chloride
CAS Number	Not widely listed; isomer of 88106-95-0 (para)
Molecular Weight	218.70 g/mol
Physical State	Viscous oil or low-melting solid (predicted based on p-isomer mp 67°C)
Solubility	Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Stability	Moisture sensitive; prone to hydrolysis and thermal decomposition

## Synthetic Pathways

The synthesis of **2-o-Tolyl-ethanesulfonyl chloride** generally avoids direct chlorosulfonation of the hydrocarbon, as that typically yields ring-substituted products (aromatic sulfonation). The preferred route utilizes the alkyl halide precursor to ensure regioselectivity on the ethyl chain.

## Validated Synthetic Route

The most robust method involves the oxidative chlorination of the corresponding thiol or thioacetate, derived from 2-methylphenethyl bromide.

#### Step 1: Thiolation

- Reagents: 2-methylphenethyl bromide + Thiourea (in Ethanol, reflux).
- Intermediate: Isothiouonium salt, hydrolyzed with NaOH to yield 2-(2-methylphenyl)ethanethiol.

#### Step 2: Oxidative Chlorination

- Reagents: Cl<sub>2</sub> gas (or NCS/HCl) in water/DCM biphasic system at <5°C.
- Mechanism: The thiol is oxidized to the sulfinic acid ( ), which is immediately chlorinated to the sulfonyl chloride.

## Visualization of Synthesis



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Figure 1: Regioselective synthesis pathway avoiding aromatic ring sulfonation.

## Reactivity Profile & Mechanism

### The Sulfene Elimination Pathway

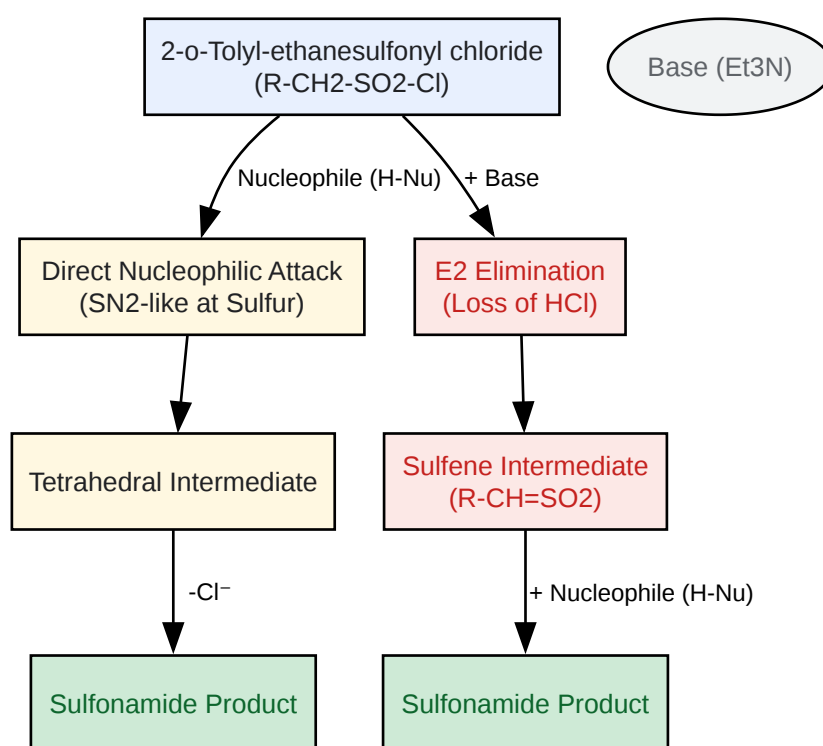
Unlike aromatic sulfonyl chlorides (e.g., TsCl), **2-o-Tolyl-ethanesulfonyl chloride** contains protons on the

-carbon (adjacent to the sulfur). In the presence of tertiary amine bases (TEA, DIPEA), it can undergo E2 elimination to form a sulfene (

).

- Implication: The sulfene is a highly reactive electrophile. Nucleophiles (amines/alcohols) can attack the sulfene to form the desired product, but this pathway can lead to side reactions (oligomerization) if not controlled.
- Control Strategy: To favor direct substitution over elimination, use weaker bases (pyridine) or biphasic conditions (Schotten-Baumann).

## Mechanistic Flow



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Figure 2: Competing reaction pathways: Direct substitution vs. Sulfene elimination.

## Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of a sulfonamide derivative using **2-o-Tolyl-ethanesulfonyl chloride** and a primary amine.

Reagents:

- Amine (1.0 equiv)
- **2-o-Tolyl-ethanesulfonyl chloride** (1.1 equiv)
- Pyridine (solvent/base) OR DCM with Na

CO

(sat. aq.)

Protocol (Schotten-Baumann Conditions): Rationale: Biphasic conditions minimize sulfene formation and hydrolysis.

- Preparation: Dissolve the amine (1.0 mmol) in Dichloromethane (DCM, 5 mL).
- Base Addition: Add saturated aqueous Na  
CO  
(5 mL). Vigorous stirring is essential.
- Reagent Addition: Cool the mixture to 0°C. Add **2-o-Tolyl-ethanesulfonyl chloride** (1.1 mmol) dropwise as a solution in DCM (1 mL).
  - Note: Slow addition prevents localized heating and runaway hydrolysis.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
- Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
- Purification: Dry over MgSO  
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

## Safety & Handling

- Corrosivity: Sulfonyl chlorides hydrolyze to produce HCl and sulfonic acids. Causes severe skin burns and eye damage.

- Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Incompatibility: Reacts violently with strong bases, alcohols, and oxidizers.[2]

## References

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## Sources

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